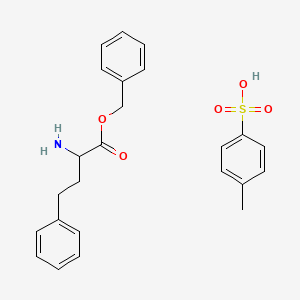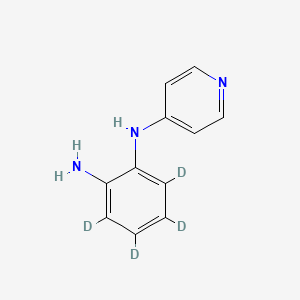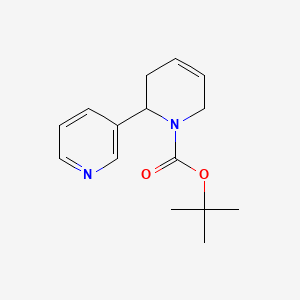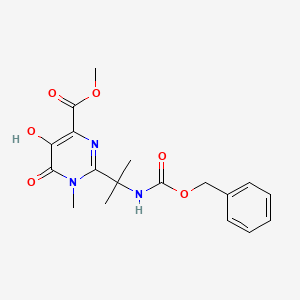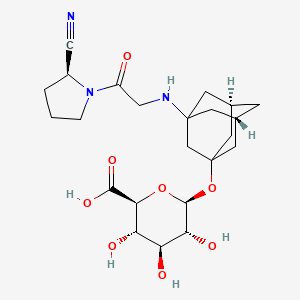
Vildagliptin beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin is a selective and potent dipeptidyl peptidase-4 inhibitor that improves glycemic control by inhibiting the degradation of both endogenous glucagon-like peptide-1 and glucose-dependent insulinotropic peptide .
Synthesis Analysis
A linear 7-step synthesis of vildagliptin-β-O-glucuronide starting from commercially available D-glucurono-6,3-lactone was achieved with 11.3% overall yield . The most widely used method for assay of vildagliptin is HPLC .Chemical Reactions Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The most widely used method for assay of vildagliptin is HPLC .Physical And Chemical Properties Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .Applications De Recherche Scientifique
1. Improvement of Beta-Cell Function
Vildagliptin, a dipeptidyl peptidase-IV inhibitor, has been found to enhance beta-cell function in patients with type 2 diabetes. It achieves this by increasing the insulin secretory rate at specific glucose levels, a phenomenon termed as secretory tone. The drug significantly increases the insulin secretory rate without affecting the slope of the beta-cell dose response, derivative component, or potentiation factor. These improvements in beta-cell function are reflected in significant decreases in mean prandial glucose and glucagon levels, alongside increases in plasma levels of intact GLP-1 and gastric inhibitory polypeptide (Mari et al., 2005).
2. Enhancement of Pancreatic Islet Function
Vildagliptin has been associated with improved glucose-dependent functioning of pancreatic islet β and α cells, addressing deficits commonly seen in type 2 diabetes mellitus (T2DM). By enhancing β-cell sensitivity to glucose, vildagliptin increases the insulin secretory rate relative to glucose in both postprandial and fasting states. It also improves α-cell function by restoring the appropriate glucose-related suppression of glucagon, thereby reducing endogenous glucose production. These actions are indicative of vildagliptin's capacity to slow down the deterioration of β-cell function over time (Mathieu, 2009).
3. Reduction of Inappropriate Endogenous Glucose Production
Mechanistic studies have shown that vildagliptin leads to dose-dependent reductions in DPP-4, resulting in persistent levels of active GLP-1 and GIP in the circulation. These effects translate into improved β-cell sensitivity to glucose and glucose-dependent insulin secretion. Additionally, vildagliptin improves α-cell sensitivity to glucose and reduces inappropriate glucagon secretion. These islet effects collectively contribute to a reduction in inappropriate endogenous glucose production and glucose utilization during meals, leading to improved glucose tolerance and fasting hyperglycaemia (Ahrén & Foley, 2008).
4. Neuroprotective Effects
Vildagliptin has shown potential neuroprotective effects in a rat model of Parkinson's disease. It enhances central anti-inflammatory and antiapoptotic effects, thus impeding neuronal damage. The drug modifies the striatal energy level, suppresses nuclear factor κB, and consequently reduces the downstream inflammatory mediator tumor necrosis factor-α. It also normalizes the receptor for advanced glycated end product (RAGE), justifying its anti-inflammatory effects, alongside hampering striatal inducible nitric oxide synthase, intracellular adhesion molecule-1, and myeloperoxidase. The antioxidant potential of vildagliptin has been depicted through a reduction in thiobarbituric acid-reactive substances and the transcriptional factor Nrf-2 level (Abdelsalam & Safar, 2015).
Mécanisme D'action
- By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, leading to improved glycemic control .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
Orientations Futures
Vildagliptin is a new oral antidiabetic agent that enhances pancreatic islet cell responsiveness to glucose . The growing consumption of the vildagliptin active ingredient has gained much attention in the organic chemistry community . The VERIFY study has shown that early combination treatment with metformin and vildagliptin improves glycaemic durability in patients with type 2 diabetes compared with standard-of-care initial metformin monotherapy followed .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(5S,7R)-3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12-,13+,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDBGKCTWXOHS-BADMEQAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858563 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147403-03-9 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

